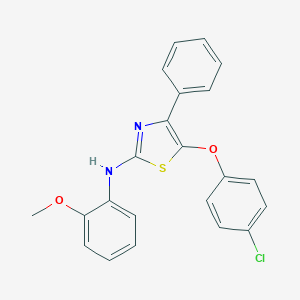![molecular formula C22H14N2S2 B388450 (2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE](/img/structure/B388450.png)
(2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is a complex organic compound that features a biphenyl group, a thienyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a phenylboronic acid in the presence of a palladium catalyst.
Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of appropriate thioamide and α-haloketone precursors.
Thienyl Group Introduction: The thienyl group can be introduced via a Stille coupling reaction, which involves the reaction of a halogenated thiophene with an organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products
Oxidation: Oxidized derivatives of the thienyl and thiazole rings.
Reduction: Amino derivatives of the acrylonitrile group.
Substitution: Substituted biphenyl derivatives.
科学研究应用
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile: shares similarities with other compounds containing biphenyl, thienyl, and thiazole groups, such as:
Uniqueness
The uniqueness of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in fields requiring precise molecular interactions, such as drug design and materials science.
属性
分子式 |
C22H14N2S2 |
|---|---|
分子量 |
370.5g/mol |
IUPAC 名称 |
(Z)-3-(4-phenylphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H14N2S2/c23-14-19(22-24-20(15-26-22)21-7-4-12-25-21)13-16-8-10-18(11-9-16)17-5-2-1-3-6-17/h1-13,15H/b19-13- |
InChI 键 |
AQESTEGZDBILSW-UYRXBGFRSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388369.png)
![3-Benzyl-2-(benzylimino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388371.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388372.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388373.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388374.png)
![(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388375.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388376.png)
![(5E)-2-(4-methoxyanilino)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388379.png)
![3-(Dimethylamino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388381.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B388382.png)
![3-(Dimethylamino)-5-[4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388383.png)

![1-(3,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388387.png)
![(5E)-2-(3-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388388.png)
